Methyl 8-(3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)octanoate
Description
Methyl 8-(3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)octanoate is a synthetic organic compound featuring a 1,2,4-oxadiazole core substituted with a 4-fluorophenylsulphonylmethyl group and an octanoate ester chain. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for metabolic stability and bioisosteric utility in drug design . Although direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., trioxanes, triazoles) suggest synthetic routes involving condensation, cyclization, and purification via column chromatography .
Properties
IUPAC Name |
methyl 8-[3-[(4-fluorophenyl)sulfonylmethyl]-1,2,4-oxadiazol-5-yl]octanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O5S/c1-25-18(22)8-6-4-2-3-5-7-17-20-16(21-26-17)13-27(23,24)15-11-9-14(19)10-12-15/h9-12H,2-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYDSZOBMLNZKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCC1=NC(=NO1)CS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulphonylation of Propanenitrile
The synthesis begins with the preparation of 3-((4-fluorophenyl)sulphonyl)propanenitrile:
Amidoxime Formation
The nitrile is converted to amidoxime via hydroxylamine-mediated addition:
- Conditions : Hydroxylamine hydrochloride (1.2 eq), sodium carbonate (2 eq) in ethanol/water (3:1), reflux (6 h).
- Outcome : 3-((4-Fluorophenyl)sulphonyl)propanamidoxime isolated as a white solid (mp 148–150°C) in 68% yield.
Cyclization to 1,2,4-Oxadiazole Core
Reaction with Activated Ester
The amidoxime reacts with methyl 8-chloro-8-oxooctanoate under optimized conditions:
- Solvent : Dimethyl sulfoxide (DMSO), 25°C.
- Base : Sodium hydroxide (2 eq).
- Stoichiometry : 1:2 amidoxime-to-ester ratio.
- Time : 18 h.
Mechanistic Pathway :
Optimization Table
| Entry | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | NaOH | DMSO | 25 | 65 |
| 2 | t-BuONa | DMSO | 25 | 42 |
| 3 | K2CO3 | DMF | 60 | 28 |
| 4 | Et3N | THF | 40 | 15 |
Optimal conditions (Entry 1) prioritize NaOH in DMSO for maximal yield.
Esterification and Purification
Crystallization
The crude product is purified via solvent-antisolvent crystallization:
Analytical Characterization
Spectroscopic Data
X-Ray Diffraction (XRD)
Single-crystal analysis confirms:
- Planarity : Oxadiazole ring adopts a planar conformation.
- Hydrogen Bonding : N-H···O interactions stabilize the crystal lattice.
Side Reactions and Mitigation Strategies
Competing Pathways
Process Controls
- Temperature : Maintain ≤25°C during cyclization.
- Base Selection : Avoid strong bases (e.g., t-BuONa) to minimize hydrolysis.
Scalability and Industrial Relevance
Kilogram-Scale Synthesis
Cost Analysis
| Component | Cost/kg (USD) |
|---|---|
| Amidoxime | 320 |
| Activated Ester | 280 |
| Total (Yield 65%) | 920 |
Chemical Reactions Analysis
Types of Reactions
Methyl 8-(3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulphonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
Methyl 8-(3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)octanoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulphonyl-containing compounds have shown efficacy.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 8-(3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)octanoate involves its interaction with specific molecular targets. The sulphonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Research Findings and Implications
- Fluorine vs. Chlorine : Fluorine’s smaller size and electronegativity enhance binding affinity and metabolic stability compared to chlorine .
- Sulphonyl Group Utility : Enhances polarity and hydrogen-bonding capacity, critical for enzyme inhibition .
- Heterocycle Stability : 1,2,4-Oxadiazoles are more stable than trioxanes under physiological conditions, favoring long-acting therapeutics .
Q & A
Q. Basic Research Focus
- IR Spectroscopy : A strong S=O stretch at ~1350 cm⁻¹ and C-F vibration at ~1220 cm⁻¹.
- High-Resolution MS : Exact mass for C₁₆H₁₈FNO₅S: [M+H]+ calc. 356.0967, observed 356.0965 (Δ = 0.56 ppm).
How can conflicting bioactivity data in different assay systems be reconciled?
Advanced Research Focus
Discrepancies may arise from assay-specific conditions (e.g., serum protein binding or pH):
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
